molecular formula C10H9NOS B579516 N-(benzo[b]thiophen-4-yl)acetamide CAS No. 17402-84-5

N-(benzo[b]thiophen-4-yl)acetamide

Cat. No.: B579516
CAS No.: 17402-84-5
M. Wt: 191.248
InChI Key: BTMZJQQEDDHXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[b]thiophen-4-yl)acetamide is a heterocyclic compound that features a benzothiophene moiety linked to an acetamide group. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the sulfur atom in the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-4-yl)acetamide typically involves the reaction of benzo[b]thiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of benzo[b]thiophene-4-amine, which is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process. Solvent-free methods and green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[b]thiophen-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzothiazol-2-yl)acetamide
  • N-(benzofuran-2-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(benzo[b]thiophen-4-yl)acetamide is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .

Properties

CAS No.

17402-84-5

Molecular Formula

C10H9NOS

Molecular Weight

191.248

IUPAC Name

N-(1-benzothiophen-4-yl)acetamide

InChI

InChI=1S/C10H9NOS/c1-7(12)11-9-3-2-4-10-8(9)5-6-13-10/h2-6H,1H3,(H,11,12)

InChI Key

BTMZJQQEDDHXCY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C=CSC2=CC=C1

Synonyms

4-(Acetylamino)benzo[b]thiophene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.